molecular formula C8H15NO2 B13188945 N-[3-(Hydroxymethyl)cyclopentyl]acetamide

N-[3-(Hydroxymethyl)cyclopentyl]acetamide

Cat. No.: B13188945
M. Wt: 157.21 g/mol
InChI Key: UAYREVITGCLUQL-UHFFFAOYSA-N
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Description

N-[3-(Hydroxymethyl)cyclopentyl]acetamide is a cyclopentyl acetamide derivative with the CAS registry number 1557817-15-8 . This chemical compound has a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol . The compound features a cyclopentane ring substituted with both an acetamide group and a hydroxymethyl group, a structure that is of interest in various research and development fields. Compounds with similar structural motifs, such as other cyclopentyl acetamides and hydroxymethyl-substituted amides, are frequently investigated as building blocks or intermediates in medicinal chemistry and organic synthesis . As a specialized organic building block, it may be used in the synthesis of more complex molecules for pharmaceutical research, such as in the exploration of glucokinase activators for the treatment of type 2 diabetes . This product is intended for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-[3-(hydroxymethyl)cyclopentyl]acetamide

InChI

InChI=1S/C8H15NO2/c1-6(11)9-8-3-2-7(4-8)5-10/h7-8,10H,2-5H2,1H3,(H,9,11)

InChI Key

UAYREVITGCLUQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(C1)CO

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis in Academic Research

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the verification of the molecular structure of N-[3-(Hydroxymethyl)cyclopentyl]acetamide. While comprehensive, peer-reviewed spectral data for this specific compound (CAS 1557817-15-8) is not extensively documented in public literature, its expected spectral characteristics can be accurately predicted based on the constituent functional groups and data from analogous molecules. Commercial suppliers confirm the availability of such data upon request. bldpharm.com

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
-C(=O)CH₃~1.9 - 2.1Singlet (s)Typical range for an acetamido methyl group.
Ring -CH₂-~1.3 - 1.9Multiplets (m)Complex overlapping signals from the four methylene (B1212753) groups on the cyclopentane (B165970) ring.
Ring -CH-CH₂OH~2.0 - 2.3Multiplet (m)The methine proton to which the hydroxymethyl group is attached.
-CH₂OH~3.4 - 3.6Doublet (d)Methylene protons adjacent to the hydroxyl group, likely coupled to the methine proton.
Ring -CH-NH-~3.8 - 4.2Multiplet (m)The methine proton attached to the nitrogen of the acetamide (B32628) group.
-NH-~7.5 - 8.5Broad Singlet (br s) or Doublet (d)Amide proton, chemical shift is solvent-dependent and may show coupling to the adjacent methine proton.
-OHVariableBroad Singlet (br s)Hydroxyl proton, chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, eight distinct signals are expected.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-C (=O)CH₃~170 - 172
-C(=O)C H₃~23 - 25
Ring -C H-NH-~50 - 55
Ring -C H-CH₂OH~40 - 45
-C H₂OH~65 - 68
Ring -C H₂-~28 - 35

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships within the cyclopentyl ring and between the ring methines and their substituents. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be essential for definitively assigning each proton signal to its corresponding carbon atom.

HRMS is critical for confirming the elemental composition of the molecule. For this compound, with a molecular formula of C₈H₁₅NO₂, the calculated monoisotopic mass is 157.1103 Da.

HRMS analysis, typically using Electrospray Ionization (ESI), would be expected to detect protonated or sodiated molecular ions.

[M+H]⁺: 158.1176 Da

[M+Na]⁺: 180.0995 Da

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of a water molecule (-18 Da) from the hydroxymethyl group or the cleavage of the amide bond, providing further structural confirmation.

IR spectroscopy is used to identify the key functional groups present in the molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alcohol (O-H)Stretching3200 - 3500 (Broad)
Amide (N-H)Stretching3250 - 3350 (Moderate)
Alkane (C-H)Stretching2850 - 2960
Amide C=O (Amide I)Stretching1630 - 1680 (Strong)
Amide N-H (Amide II)Bending1520 - 1570 (Strong)
Alcohol (C-O)Stretching1000 - 1080

The spectrum would be dominated by a strong, sharp absorption band for the amide carbonyl (Amide I) and a broad absorption for the alcohol O-H stretch. The presence of the N-H stretch and bend (Amide II) would confirm the secondary amide functionality.

UV-Vis Spectroscopy: As this compound lacks significant chromophores, it is not expected to show strong absorbance in the standard UV-Vis range (200-800 nm).

X-ray Crystallography for Solid-State Structure Determination

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the Cambridge Structural Database (CSD) or other public repositories.

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the most precise and unambiguous data on its solid-state structure. This technique would yield exact bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the specific conformation of the cyclopentane ring (e.g., envelope or twist) adopted in the crystal lattice and elucidate the network of intermolecular interactions, such as hydrogen bonds involving the amide N-H and C=O groups and the alcohol O-H group, which dictate the crystal packing.

Conformational Preferences and Stereochemical Assignment

Unlike the rigid, planar cyclopropane (B1198618) ring, cyclopentane adopts non-planar conformations to alleviate the torsional strain that would arise from eclipsing C-H bonds in a flat structure. ic.ac.ukmasterorganicchemistry.com The two lowest-energy conformations are the envelope (possessing C_s symmetry) and the half-chair or twist (possessing C_2 symmetry). ic.ac.ukyoutube.com

Envelope Conformation: Four carbon atoms lie in a plane, while the fifth is puckered out of the plane, resembling a flap on an envelope. libretexts.orglibretexts.orgdalalinstitute.com

Half-Chair (Twist) Conformation: Three adjacent carbon atoms are coplanar, while the other two are displaced on opposite sides of the plane. ic.ac.ukyoutube.com

These conformations have very similar energies, and the barrier to interconversion is low, leading to rapid dynamic equilibrium at room temperature through a process known as pseudorotation. dalalinstitute.com

The presence of the N-acetamido and hydroxymethyl substituents at the C1 and C3 positions breaks the symmetry of the ring and influences the conformational equilibrium. The substituents can occupy either pseudo-axial or pseudo-equatorial positions. To minimize steric hindrance, the molecule will preferentially adopt conformations where the bulky substituents are in pseudo-equatorial positions. The specific preferred conformation would depend on the relative stereochemistry (cis or trans) of the two substituents. For a trans-isomer, a conformation that allows both groups to occupy equatorial-like positions would be significantly favored to minimize unfavorable 1,3-diaxial-type interactions. Computational modeling and advanced NMR techniques (like NOE analysis) would be required to determine the precise conformational preferences in solution.

Lack of Specific Research Data on the Stereochemical Influence on the Molecular Geometry of this compound

The exploration for data included searches for X-ray crystallography studies, NMR spectroscopic analyses, and computational modeling of the cis- and trans-isomers of this compound. However, these inquiries did not yield any published research dedicated to the advanced structural elucidation of this particular compound.

Therefore, it is not possible to provide an article with detailed research findings or data tables on this specific subject as requested. The scientific community has yet to publish research that would fulfill the detailed outline provided in the user's request.

Computational and Theoretical Chemistry Studies of N 3 Hydroxymethyl Cyclopentyl Acetamide

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental in modern drug discovery and molecular biology. They are used to predict how a small molecule, or ligand, might interact with a large biological macromolecule, such as a protein or nucleic acid.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary goal is to predict the binding mode and affinity, often represented as a scoring function or binding energy value.

While specific docking studies on N-[3-(Hydroxymethyl)cyclopentyl]acetamide are not extensively documented in publicly available literature, the methodology has been widely applied to structurally related acetamide (B32628) derivatives to predict their potential as therapeutic agents. For instance, various acetamide-containing compounds have been evaluated as potential inhibitors for enzymes involved in neurodegenerative diseases, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). nih.gov In such studies, the ligand is placed into the binding site of the target protein, and its orientation and conformation are optimized to maximize favorable interactions and minimize energy.

A hypothetical docking study of this compound against a target like MAO-B would involve:

Receptor Preparation: Starting with a known crystal structure of the protein (e.g., from the Protein Data Bank).

Ligand Preparation: Generating a 3D conformation of this compound and assigning appropriate atomic charges.

Docking Simulation: Using software to systematically explore possible binding poses of the ligand within the enzyme's active site.

The results would predict key intermolecular interactions, such as hydrogen bonds between the ligand's hydroxyl or amide groups and amino acid residues in the protein's active site. The binding affinity, often expressed in kcal/mol, indicates the stability of the ligand-protein complex. Studies on other acetamide derivatives have shown that interactions with key residues are crucial for inhibitory activity. researchgate.net For example, docking studies of different inhibitors against the SARS-CoV-2 NSP13 helicase revealed specific binding interactions with residues like Lys-146, Tyr-185, and Ser-229. goums.ac.ir

Table 1: Illustrative Docking Simulation Results for this compound with a Hypothetical Protein Target This table is for illustrative purposes to show typical data generated from a docking study.

Parameter Value Interacting Residues Interaction Type
Binding Affinity -7.2 kcal/mol TYR 199, GLY 430 Hydrogen Bond (Amide)
Estimated Kᵢ 4.5 µM SER 215 Hydrogen Bond (Hydroxyl)
Ligand Efficiency 0.45 ILE 316, LEU 328 Hydrophobic Interaction

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. This compound possesses conformational flexibility due to its rotatable bonds and the non-planar nature of the cyclopentyl ring. Exploring its conformational space is crucial to identify low-energy, biologically active conformers.

Computational methods can systematically rotate bonds and calculate the potential energy of each resulting conformer. This process generates a potential energy surface, where low-energy minima correspond to stable conformations. For the cyclopentyl ring, common conformations include the "envelope" and "twist" forms. The substituents—the hydroxymethyl and acetamide groups—will have preferred orientations relative to the ring to minimize steric hindrance.

Crystal structure analysis of related compounds, such as N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide, reveals specific geometric parameters. researchgate.nettudublin.ie In this related structure, the nitrogen atom of the acetamide group adopts a trigonal planar geometry. researchgate.netnih.gov Such experimental data can validate and guide computational explorations of the conformational landscape of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the flexibility of the system and the stability of the interactions. mdpi.com

Once a promising binding pose is identified through docking, an MD simulation can be performed on the ligand-receptor complex. This simulation, typically lasting for nanoseconds to microseconds, places the complex in a simulated physiological environment (e.g., a box of water molecules and ions at 37°C).

The primary outputs analyzed are:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions over time from a reference structure. A stable RMSD for the ligand and the protein backbone suggests that the complex is in a stable equilibrium and the ligand remains bound in the active site.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual atoms or residues around their average positions. High RMSF values in certain protein loops might indicate flexibility that is important for ligand entry or conformational changes upon binding.

MD simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking and reveal the role of water molecules in mediating ligand-protein interactions. mdpi.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation

Parameter Setting Purpose
Force Field AMBER, CHARMM Describes the potential energy of the system's particles.
Solvent Model TIP3P Water Explicitly models the aqueous physiological environment.
Simulation Time 100 ns Duration of the simulation to observe dynamic events.
Temperature 310 K (37 °C) Simulates human body temperature.
Pressure 1 atm Simulates standard atmospheric pressure.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, which governs its reactivity and properties.

DFT is a computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT can be used to calculate a variety of molecular properties that are difficult to measure experimentally.

Key applications include:

Geometry Optimization: DFT can predict the most stable 3D structure of the molecule with high accuracy, providing precise bond lengths and angles. researchgate.net

Electronic Properties: Calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Reactivity Prediction: DFT can be used to calculate "reactivity descriptors." These descriptors can predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack, providing insights into its metabolic fate or potential reaction mechanisms. mdpi.com

Reaction Pathways: By calculating the energies of reactants, transition states, and products, DFT can be used to model potential metabolic reactions, such as oxidation of the hydroxymethyl group or hydrolysis of the amide bond, determining the energetic feasibility of these pathways.

Studies on other acetamide derivatives have successfully used DFT to understand their reactivity and interaction with biological targets. nih.gov Applying these methods to this compound would provide a fundamental understanding of its chemical behavior.

Table 3: Illustrative Electronic Properties of this compound from a Hypothetical DFT Calculation This table is for illustrative purposes to show typical data generated from a DFT study.

Property Calculated Value Implication
HOMO Energy -6.8 eV Region most likely to donate electrons (e.g., lone pairs on O, N).
LUMO Energy +1.2 eV Region most likely to accept electrons (e.g., carbonyl carbon).
HOMO-LUMO Gap 8.0 eV Indicates high kinetic stability.
Dipole Moment 3.5 Debye Reflects the molecule's overall polarity.

Structure-Based Design and Virtual Screening Methodologies

Structure-based drug design (SBDD) and virtual screening are cornerstone techniques in modern medicinal chemistry. These methods leverage the three-dimensional structural information of a biological target, such as a protein or enzyme, to identify and design molecules that can bind to it with high affinity and specificity. In the context of this compound, these methodologies would be pivotal in identifying its potential biological targets and in discovering novel, structurally related compounds with improved pharmacological profiles.

Virtual screening, in particular, allows for the rapid, computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific target. This process significantly reduces the time and cost associated with high-throughput screening of physical compounds. The general workflow for a virtual screening campaign targeting a specific receptor would involve the preparation of a compound library, docking of these compounds into the active site of the receptor, and scoring of the binding poses to rank the compounds based on their predicted binding affinity.

Reverse pharmacophore mapping is a computational technique used to identify the potential biological targets of a given molecule. Unlike traditional pharmacophore mapping, which starts with a known target and a set of active ligands, reverse pharmacophore mapping begins with a single molecule of interest, such as this compound, and screens it against a database of pharmacophore models representing the binding sites of various proteins.

The process involves generating a 3D pharmacophore model of this compound, which encapsulates the spatial arrangement of its key chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings. This model is then used to search a database of pre-computed pharmacophore models of known protein binding sites. A match between the compound's pharmacophore and a protein's pharmacophore suggests a potential interaction, thereby hypothesizing a biological target for the compound.

Hypothetical Outcome of Reverse Pharmacophore Mapping for this compound:

Pharmacophore Feature Mapped Protein Target (Hypothetical) Fit Score Potential Biological Activity
Hydrogen Bond Donor (Hydroxyl)Kinase A0.85Enzyme Inhibition
Hydrogen Bond Acceptor (Amide)Protease B0.79Enzyme Inhibition
Hydrophobic Group (Cyclopentyl)GPCR C0.92Receptor Antagonism

This hypothetical data illustrates how reverse pharmacophore mapping could point towards potential protein targets for this compound, guiding subsequent experimental validation.

Chemoinformatics and database mining are powerful tools for the discovery of analogs of a lead compound like this compound. These approaches utilize computational algorithms to search and analyze large chemical databases to identify molecules with similar structural or physicochemical properties. The underlying principle is the "similar property principle," which states that structurally similar molecules are likely to have similar biological activities.

Several chemoinformatic techniques can be employed for analog discovery:

Similarity Searching: This involves using the 2D or 3D structure of this compound as a query to search chemical databases for molecules with a high degree of structural similarity. Similarity is typically quantified using molecular fingerprints and metrics like the Tanimoto coefficient.

Substructure Searching: This method identifies all compounds in a database that contain a specific chemical substructure present in the query molecule. For this compound, one could search for compounds containing the cyclopentyl-acetamide scaffold.

Clustering: This technique groups molecules in a database based on their structural or physicochemical properties. By identifying the cluster to which this compound belongs, other members of that cluster can be investigated as potential analogs.

Illustrative Results of a Similarity Search for Analogs of this compound:

Analog ID Structure Tanimoto Similarity Predicted Activity (Hypothetical)
Analog-001N-[3-(Hydroxymethyl)cyclohexyl]acetamide0.88Similar to parent
Analog-002N-Cyclopentyl-2-hydroxyacetamide0.75Potentially lower activity
Analog-003N-[3-(Aminomethyl)cyclopentyl]acetamide0.82Altered selectivity

These chemoinformatic approaches, by leveraging vast chemical data repositories, can rapidly identify a diverse set of analogs for further investigation, thereby accelerating the lead optimization phase of drug discovery.

Metabolic and Degradation Pathways in Research Contexts

In Vitro and In Vivo Metabolism Studies (Non-Human Systems)

The metabolism of N-[3-(Hydroxymethyl)cyclopentyl]acetamide is presumed to follow established biotransformation pathways for compounds containing similar functional groups, such as alicyclic rings and acetamide (B32628) moieties. While specific studies on this exact molecule are not extensively documented in publicly available literature, its metabolic profile can be inferred from research on analogous structures.

Metabolic "soft spots" are chemically labile sites on a molecule that are most susceptible to enzymatic modification. For this compound, the primary sites for biotransformation are anticipated to be the cyclopentyl ring and the hydroxymethyl group. The acetamide linkage may also be subject to metabolic alteration, though to a lesser extent.

Key Metabolic Hotspots:

Cyclopentyl Ring: The carbon atoms of the cyclopentyl ring are potential sites for hydroxylation.

Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can undergo oxidation.

Acetamide Moiety: While generally stable, the amide bond can be a site for hydrolysis.

Studies on similar alicyclic compounds, such as cyclopentyl fentanyl analogs, have demonstrated that oxidation of the alicyclic ring is a significant metabolic pathway. researchgate.net As the ring size in these analogs increases, the propensity for ring oxidation also tends to increase. researchgate.net

Table 1: Predicted Sites of Biotransformation in this compound

Molecular MoietyPotential Biotransformation
Cyclopentyl RingHydroxylation
Hydroxymethyl GroupOxidation to Aldehyde/Carboxylic Acid
Acetamide LinkageHydrolysis

The cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst for Phase I metabolic reactions. mdpi.com These enzymes are responsible for the oxidative metabolism of a wide array of xenobiotics. mdpi.com For this compound, CYP enzymes are expected to mediate the initial oxidative transformations.

Different CYP isoforms exhibit varying substrate specificities. While the specific CYP enzymes involved in the metabolism of this compound have not been definitively identified, isoforms such as CYP3A4, CYP2D6, and CYP2C family members are commonly involved in the metabolism of a broad range of drug-like molecules. mdpi.com For instance, studies on other acetamide-containing compounds have implicated specific CYP enzymes in their metabolism. nih.gov

Table 2: Potential Cytochrome P450 Involvement in Metabolism

CYP Isoform FamilyPotential Role in Metabolism
CYP3AGeneral oxidation of xenobiotics
CYP2DMetabolism of compounds with a basic nitrogen
CYP2CHydroxylation and other oxidative reactions
CYP2E1Implicated in the metabolism of some acetanilides nih.gov

Phase I Metabolism:

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound. For this compound, the primary Phase I pathways are predicted to be:

Hydroxylation: Addition of a hydroxyl (-OH) group to the cyclopentyl ring.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized first to an aldehyde and then to a carboxylic acid.

N-Dealkylation: While less common for an acetamide compared to an N-alkyl amine, cleavage of the bond between the nitrogen and the cyclopentyl ring could theoretically occur.

Hydrolysis: Cleavage of the acetamide bond to yield 3-(aminomethyl)cyclopentanol and acetic acid.

Research on N-methylbenzamides has shown that N-(hydroxymethyl) compounds can be formed as metabolites in vitro and in vivo. nih.gov

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion.

Glucuronidation: The hydroxyl groups (the original one and any introduced during Phase I) are likely sites for conjugation with glucuronic acid.

Sulfation: Conjugation with a sulfonate group can also occur at available hydroxyl groups.

Table 3: Predicted Metabolic Pathways and Resulting Metabolites

Metabolic PhaseReaction TypePredicted Metabolite
Phase IHydroxylationN-[3-(Hydroxymethyl)-x-hydroxycyclopentyl]acetamide
Phase IOxidationN-[3-(Formyl)cyclopentyl]acetamide
Phase IOxidationN-[3-(Carboxy)cyclopentyl]acetamide
Phase IHydrolysis3-(Aminomethyl)cyclopentanol
Phase IIGlucuronidationThis compound-O-glucuronide
Phase IISulfationThis compound-O-sulfate

Chemical Stability and Degradation Investigations in Research Media

Understanding the chemical stability of this compound in various research media is crucial for ensuring the accuracy and reproducibility of experimental results.

The acetamide linkage is generally considered to be chemically stable under neutral physiological conditions. However, its stability can be influenced by pH. In strongly acidic or alkaline conditions, the amide bond can undergo hydrolysis. The rate of hydrolysis is dependent on both pH and temperature. For experimental purposes, the stability of the compound in buffered solutions used for in vitro assays should be confirmed.

The cyclopentyl and hydroxymethyl moieties of this compound may be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species that can be generated in certain biological research media. nih.gov It is important to consider the potential for non-enzymatic oxidation in experimental setups, which could lead to the formation of degradation products that might interfere with the interpretation of results.

Advanced Analytical Methodologies for Research Sample Purity and Characterization

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, indispensable for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely utilized chromatographic techniques in the analysis of research compounds like N-[3-(Hydroxymethyl)cyclopentyl]acetamide.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds. For this compound, reversed-phase HPLC is a common and effective method. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol.

The separation principle is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of this compound is determined by injecting a solution of the sample into the HPLC system and monitoring the eluent with a suitable detector, most commonly an ultraviolet (UV) detector. A pure sample will ideally yield a single, sharp, and symmetrical peak at a characteristic retention time. The presence of additional peaks indicates the presence of impurities. The relative area of the main peak is used to quantify the purity of the sample.

Illustrative HPLC Purity Analysis Data for this compound:

Peak No.Retention Time (min)Area (%)Identity
12.80.5Impurity A
24.599.3This compound
36.10.2Impurity B

This data is illustrative and represents a typical HPLC purity analysis for a high-purity research compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While this compound itself may have limited volatility due to its hydroxyl and amide groups, it can be derivatized to increase its volatility for GC-MS analysis. Common derivatization agents include silylating agents that convert the hydroxyl group into a more volatile silyl (B83357) ether.

The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each component, which acts as a "molecular fingerprint," allowing for definitive identification. GC-MS is particularly valuable for identifying and quantifying trace volatile impurities that may not be detectable by HPLC.

Illustrative GC-MS Data for a Derivatized Sample of this compound:

Retention Time (min)Major Mass Fragments (m/z)Tentative Identification
8.2229, 214, 156, 100Silylated this compound
6.573, 147Silylating agent artifact
9.1198, 183Trace Impurity C (derivatized)

This data is illustrative and represents a typical GC-MS analysis of a derivatized research compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample. For a novel or synthesized compound like this compound, elemental analysis is crucial for confirming its empirical and molecular formula.

The analysis is typically performed using a combustion analyzer. A small, precisely weighed amount of the sample is combusted at a high temperature in a stream of oxygen. The combustion products, such as carbon dioxide, water, and nitrogen gas, are then quantitatively measured by various detection methods. The results are compared with the theoretical elemental composition calculated from the expected molecular formula (C₈H₁₅NO₂ for this compound). A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Theoretical vs. Illustrative Experimental Elemental Analysis for this compound (C₈H₁₅NO₂):

ElementTheoretical (%)Experimental (%)
Carbon (C)61.1261.05
Hydrogen (H)9.629.68
Nitrogen (N)8.918.85
Oxygen (O)20.3520.42

The experimental data is illustrative and demonstrates a high level of agreement with the theoretical values, indicating a pure sample.

Other Specialized Analytical Techniques for Research Compounds

Beyond chromatography and elemental analysis, a range of other specialized techniques are employed to provide a comprehensive characterization of research compounds. For this compound, these would include spectroscopic methods that provide detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the structure of organic molecules.

¹H NMR provides information about the number and types of hydrogen atoms in the molecule and their connectivity. For this compound, one would expect to see distinct signals for the acetyl methyl protons, the protons on the cyclopentyl ring, the methylene (B1212753) protons of the hydroxymethyl group, and the amide N-H proton.

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the expected number and types of carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3300 cm⁻¹), the N-H stretch of the secondary amide (around 3300 cm⁻¹), and the C=O stretch of the amide carbonyl group (around 1640 cm⁻¹). pressbooks.pubopenstax.org

These advanced analytical methodologies, when used in concert, provide a robust and detailed characterization of this compound, ensuring its identity, purity, and structural integrity for reliable scientific research.

Future Research Directions and Unexplored Academic Avenues for N 3 Hydroxymethyl Cyclopentyl Acetamide

Development of Novel Synthetic Routes with Enhanced Efficiency, Stereoselectivity, or Sustainability

The advancement of N-[3-(Hydroxymethyl)cyclopentyl]acetamide from a laboratory chemical to a compound of significant interest hinges on the development of efficient and scalable synthetic methodologies. Future research in this area should prioritize the following:

Enhanced Efficiency: Current synthetic approaches, if any, are not widely reported. Future efforts should focus on developing high-yielding, cost-effective synthetic routes. This could involve exploring novel starting materials, optimizing reaction conditions (temperature, pressure, catalysts), and minimizing the number of synthetic steps.

Stereoselectivity: The cyclopentyl ring of this compound contains chiral centers, meaning different stereoisomers exist. It is crucial to develop stereoselective synthetic methods to isolate and study individual isomers, as they may exhibit distinct biological activities. Techniques such as chiral chromatography, asymmetric catalysis, and the use of chiral auxiliaries could be instrumental.

Sustainability: Green chemistry principles should be integral to the development of new synthetic pathways. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic reagents over stoichiometric ones to reduce waste and environmental impact.

Deeper Elucidation of Specific Molecular Targets and Intracellular Signaling Pathways

A critical step in understanding the potential of this compound is to identify its molecular targets and elucidate the downstream intracellular signaling pathways it modulates. A tiered approach is recommended:

Initial Screening: High-throughput screening assays can be employed to test the compound against a broad panel of known biological targets, such as enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors).

Target Validation: Once potential targets are identified, validation studies are essential. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can confirm direct binding interactions and determine binding affinities.

Pathway Analysis: Following target validation, cellular assays can be used to investigate the effect of the compound on relevant signaling pathways. This could involve Western blotting to assess protein phosphorylation, reporter gene assays to measure transcriptional activity, and live-cell imaging to observe dynamic cellular responses.

Advanced Computational Modeling for Mechanism Prediction, Lead Optimization, and De Novo Design

Computational approaches are invaluable for accelerating drug discovery and development. For this compound, computational modeling can be applied in several key areas:

Mechanism Prediction: Molecular docking simulations can predict the binding mode of the compound to its identified molecular targets, providing insights into the key interactions that drive its activity. Molecular dynamics (MD) simulations can further explore the stability of the compound-target complex over time.

Lead Optimization: Once a lead compound with some activity is identified, computational methods can guide its optimization. Quantitative Structure-Activity Relationship (QSAR) studies can identify the chemical features that are most important for activity, and this information can be used to design more potent and selective analogs.

De Novo Design: In the absence of a known active compound, de novo design algorithms can be used to design novel molecules that are predicted to bind to a specific target. These computationally designed compounds can then be synthesized and tested experimentally.

Integration of Multi-Omics Data in Biological Investigations of Compound Effects

To gain a holistic understanding of the biological effects of this compound, an integrated multi-omics approach is highly recommended. This involves the simultaneous analysis of multiple types of biological data:

Genomics: To identify any genetic factors that may influence the response to the compound.

Transcriptomics (RNA-seq): To understand how the compound alters gene expression patterns in cells or tissues.

Proteomics: To investigate the compound's impact on protein expression and post-translational modifications.

Metabolomics: To analyze changes in the cellular metabolic profile in response to the compound.

By integrating these datasets, researchers can construct a comprehensive picture of the compound's mechanism of action and identify potential biomarkers of its activity.

Exploration of Novel Analytical Methodologies for Structural and Mechanistic Insights

Advanced analytical techniques are crucial for both the fundamental characterization of this compound and for gaining deeper mechanistic insights. Future research should leverage:

Advanced Spectroscopy: Techniques like two-dimensional nuclear magnetic resonance (2D-NMR) and X-ray crystallography can provide detailed information about the compound's three-dimensional structure and conformation.

Mass Spectrometry: High-resolution mass spectrometry can be used for precise mass determination and for identifying metabolites of the compound in biological systems. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide information about how the compound's binding affects the conformation of its target protein.

Advanced Imaging: Techniques such as super-resolution microscopy and chemical probes could be developed to visualize the subcellular localization of the compound and its interactions with its targets in living cells.

By pursuing these future research directions, the scientific community can systematically unravel the chemical and biological properties of this compound, potentially unlocking new avenues for therapeutic intervention and scientific discovery.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-[3-(Hydroxymethyl)cyclopentyl]acetamide, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution or multicomponent reactions (MCRs). For cyclopentyl derivatives, stereochemical control is critical. A reported approach involves reacting 3-(hydroxymethyl)cyclopentylamine with acetyl chloride in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts like N-acetyl overreaction products .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

  • Methodology :

  • IR Spectroscopy : Confirm the presence of amide C=O (~1650–1680 cm⁻¹) and hydroxyl O–H (~3200–3600 cm⁻¹) stretches.
  • NMR : ¹H NMR resolves cyclopentyl proton splitting patterns (e.g., axial vs. equatorial protons) and hydroxymethyl protons (δ ~3.5–4.0 ppm). ¹³C NMR identifies the acetamide carbonyl (~170 ppm) and cyclopentyl carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can impurities or related substances in This compound be quantified?

  • Methodology : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) is recommended. Use a UV detector (λ = 210–220 nm) to resolve impurities like unreacted amine or acetylated byproducts. Method validation should include linearity (0.1–100 μg/mL), precision (RSD <2%), and LOD/LOQ determination .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure This compound?

  • Methodology : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or asymmetric catalysis (e.g., chiral Lewis acids). For example, (R)-BINOL-based catalysts can induce enantioselective acylation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism .

Q. How does the hydroxymethyl group influence the compound’s hydrogen-bonding interactions in biological or catalytic systems?

  • Methodology : Computational modeling (DFT or MD simulations) predicts hydrogen-bond donor/acceptor profiles. Experimentally, X-ray crystallography (if crystals are obtainable) or FT-IR temperature-dependent studies reveal intermolecular interactions. Compare with analogs lacking the hydroxymethyl group to isolate its role in binding affinity .

Q. What contradictions exist in reported biological activities of This compound derivatives, and how can they be resolved?

  • Case Study : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from stereochemical impurities or solvent effects. Reproduce studies using rigorously purified enantiomers and standardized assay conditions (e.g., PBS buffer vs. DMSO solubility adjustments). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence quenching) .

Q. Can This compound serve as a precursor for metal-organic frameworks (MOFs) or coordination complexes?

  • Methodology : Screen coordination potential with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures. Characterize complexes via UV-Vis (d-d transitions), cyclic voltammetry, and single-crystal XRD. The hydroxymethyl group may act as a secondary binding site, enhancing structural diversity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.